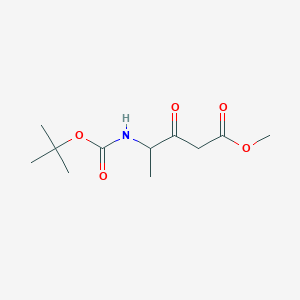![molecular formula C19H21NO4 B021863 3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol CAS No. 16562-14-4](/img/structure/B21863.png)
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to "3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol" involves intricate chemical processes. For instance, Rozwadowska et al. (2002) detailed the synthesis of an enantiomerically pure compound through crystallization, highlighting the precision required in the synthesis of complex molecules (Rozwadowska, Sulima, & Gzella, 2002).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been elucidated through techniques such as X-ray diffraction. For example, Okmanov et al. (2019) detailed the molecular salt structure obtained from a related synthetic process, emphasizing the importance of molecular structure analysis in understanding the compound's properties (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are often complex and yield a variety of products. Yoneda (1964) described a synthesis involving a new ring system, showcasing the chemical reactivity and potential for diverse chemical transformations (Yoneda, 1964).
Physical Properties Analysis
The physical properties, such as melting points and specific rotations, provide insight into the compound's purity and chiral nature. Rozwadowska et al. (2002) reported specific physical properties, such as melting point and optical rotation, which are critical for characterizing the synthesized compounds (Rozwadowska et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, determine the compound's applications and stability. The work by Ando, Tokoroyama, & Kubota (1974) on cyclization reactions showcases the exploration of chemical properties to synthesize complex structures (Ando, Tokoroyama, & Kubota, 1974).
Wissenschaftliche Forschungsanwendungen
1. Formation of Novel Alkaloidal Systems
Research indicates the use of related isoquinoline derivatives in forming novel alkaloidal systems. For example, Nagarajan et al. (1994) demonstrated the condensation of dihydroisoquinoline compounds, which led to the creation of unique ring systems predicted to be present in nature due to biogenetic reasoning (Nagarajan et al., 1994).
2. Synthesis and Cytotoxicity Studies
Studies such as those by Deady and Rodemann (2001) have explored the synthesis of benzimidazo isoquinolines, including dimethoxy analogues, and their cytotoxic effects against human cancer cell lines, providing insight into potential therapeutic applications (Deady & Rodemann, 2001).
3. Structural and Oxidation Analysis
Research by Rozwadowska et al. (2002) on dimethoxy dihydroisoquinoline compounds has contributed to understanding their structural properties and oxidation behaviors, which can be crucial for developing synthetic pathways in pharmaceutical chemistry (Rozwadowska et al., 2002).
4. Conformational Analysis of Stereoisomeric Compounds
The work of Sohár et al. (1992) involved creating stereoisomeric compounds from dihydroisoquinoline derivatives, contributing to the understanding of molecular conformations in synthetic chemistry (Sohár et al., 1992).
5. Synthesis of Heterocyclic Compounds
Various studies, such as those by Kametani et al. (1975) and Hassaneen et al. (2012), have explored the synthesis of heterocyclic compounds using dihydroisoquinoline derivatives, highlighting their versatility in creating diverse molecular structures with potential pharmacological importance (Kametani et al., 1975), (Hassaneen et al., 2012).
6. Creation of Fused Pyrroles or Pyridines
Research by Vincze et al. (2004) demonstrated the use of dihydroisoquinoline in cerium(III)-catalyzed cyclizations, leading to the formation of fused pyrroles or pyridines, underlining the compound's utility in complex chemical syntheses (Vincze et al., 2004).
Eigenschaften
IUPAC Name |
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPISQIIWUONPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274461, DTXSID70937112 | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |
CAS RN |
16562-14-4, 16562-13-3 | |
| Record name | 5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



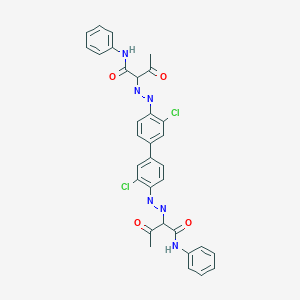
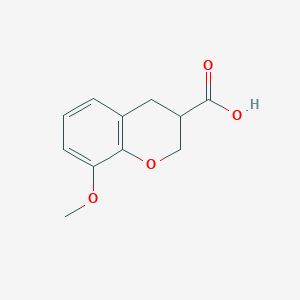
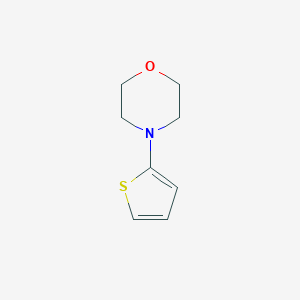
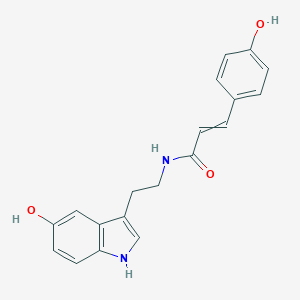
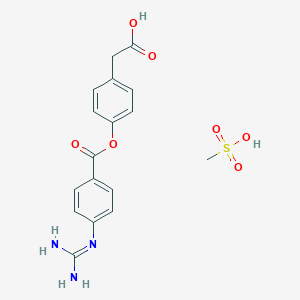
![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
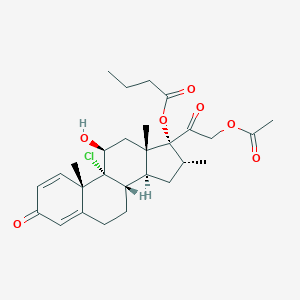
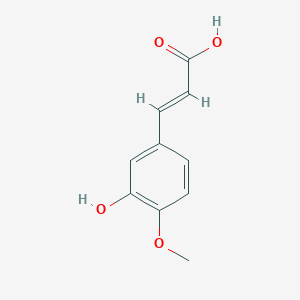
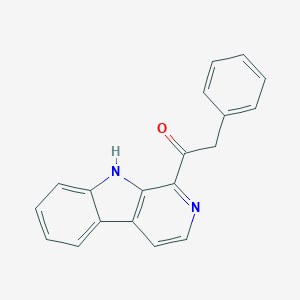
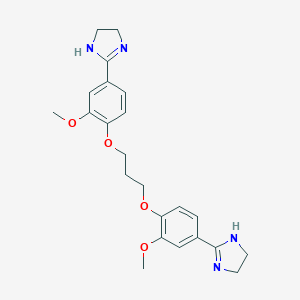
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
